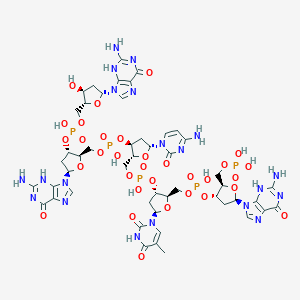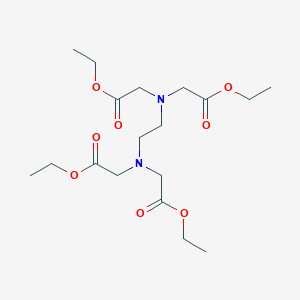
Tetraethyl ethylenediaminetetraacetate
Descripción general
Descripción
Tetraethyl ethylenediaminetetraacetate is a derivative of ethylenediaminetetraacetic acid, commonly known for its chelating properties. This compound is particularly effective in binding metal ions, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraethyl ethylenediaminetetraacetate is synthesized from ethylenediamine, formaldehyde, and sodium cyanide. The reaction involves the formation of tetrasodium ethylenediaminetetraacetate, which is then esterified to produce the tetraethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl ethylenediaminetetraacetate undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Hydrolysis: Can be hydrolyzed to ethylenediaminetetraacetic acid and ethanol.
Substitution: Reacts with other compounds to replace the ethyl groups with different functional groups.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, and iron under neutral to slightly basic conditions.
Hydrolysis: Requires acidic or basic conditions to break the ester bonds.
Substitution: Utilizes reagents like alkyl halides or acyl chlorides under controlled conditions.
Major Products
Chelation: Metal-ethylenediaminetetraacetate complexes.
Hydrolysis: Ethylenediaminetetraacetic acid and ethanol.
Substitution: Various substituted ethylenediaminetetraacetate derivatives.
Aplicaciones Científicas De Investigación
Tetraethyl ethylenediaminetetraacetate is widely used in scientific research due to its chelating properties:
Chemistry: Used in analytical chemistry for metal ion detection and quantification.
Biology: Employed in biochemical assays to inhibit metal-dependent enzymes.
Medicine: Investigated for its potential in treating heavy metal poisoning.
Industry: Utilized in water treatment, cosmetics, and food preservation to sequester metal ions.
Mecanismo De Acción
Tetraethyl ethylenediaminetetraacetate exerts its effects through chelation, where it binds to metal ions via its multiple donor atoms. This binding forms stable complexes, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions . The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involve the formation of coordination complexes .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): The parent compound, widely used for similar applications.
Tetraacetylethylenediamine: Another derivative with distinct properties and applications.
Triethylenetetramine: A related chelating agent with different binding affinities and uses.
Uniqueness
Tetraethyl ethylenediaminetetraacetate is unique due to its esterified form, which enhances its solubility in organic solvents and modifies its reactivity compared to ethylenediaminetetraacetic acid. This makes it particularly useful in applications requiring non-aqueous conditions .
Propiedades
IUPAC Name |
ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8/c1-5-25-15(21)11-19(12-16(22)26-6-2)9-10-20(13-17(23)27-7-3)14-18(24)28-8-4/h5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKIENGEWNQURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294076 | |
| Record name | Tetraethyl ethylenediaminetetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3626-00-4 | |
| Record name | Tetraethyl ethylenediaminetetraacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraethyl ethylenediaminetetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


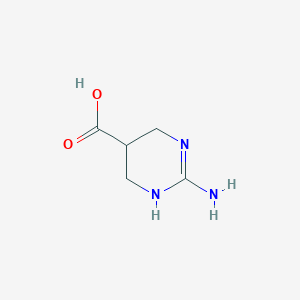





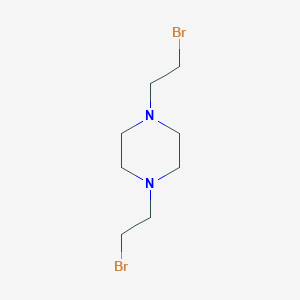



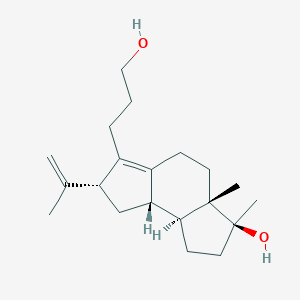
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)

